2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
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Overview
Description
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H14FN3S and its molecular weight is 239.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized from a multi-step reaction including Gewald synthesis technique and treated with 1,3-disubstituted pyrazole-4-carboxaldehyde, have shown excellent antimicrobial activity in vitro, marking a significant contribution to the field of medicinal chemistry and drug development (Puthran et al., 2019).
Structural Diversity in Chemistry
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used to generate a diverse library of compounds through alkylation and ring closure reactions. This compound's versatility in reacting with various nucleophiles and its ability to produce a wide array of structural derivatives highlights its importance in synthetic chemistry and drug design (Roman, 2013).
Fluorescent Chemosensors
A novel pyrazoline derivative was synthesized and characterized for its photophysical properties, demonstrating positive solvatochromism and its application as a fluorescent chemosensor. The chromophore's ability to selectively detect Fe3+ ions in solution underscores its potential in environmental monitoring and industrial applications (Khan, 2020).
Modification of Polymeric Materials
Poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds have shown enhanced thermal stability and promising biological activities, making them suitable for medical applications. This study opens new avenues for the development of advanced materials with specific biological functions (Aly & El-Mohdy, 2015).
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c12-3-5-15-7-9(1-4-13)11(14-15)10-2-6-16-8-10/h2,6-8H,1,3-5,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZGPAKWEVMMFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CCN)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.